(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene
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Overview
Description
(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) bonded to a phenyl ring and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene typically involves the reaction of 2-(methylsulfanyl)aniline with nitrous acid, followed by coupling with a diazonium salt. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the diazene group can lead to the formation of hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene involves its interaction with specific molecular targets. The diazene group can participate in redox reactions, influencing various biochemical pathways. The methylsulfanyl group can modulate the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
N(1),N(1)-diethyl-N(2)-(4-{(E)-[2-(methylsulfanyl)phenyl]diazenyl}-1-naphthyl)-1,2-ethanediamine hydrochloride: Shares the diazene and methylsulfanyl groups but differs in the overall structure.
2-[(E)-{[2-(Methylsulfanyl)phenyl]imino}methyl]-4-nitrophenolate: Contains a similar methylsulfanyl group but has different functional groups and applications.
Properties
CAS No. |
101418-85-3 |
---|---|
Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
(2-methylsulfanylphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H12N2S/c1-16-13-10-6-5-9-12(13)15-14-11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
YJCTUUUSYYJXSC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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